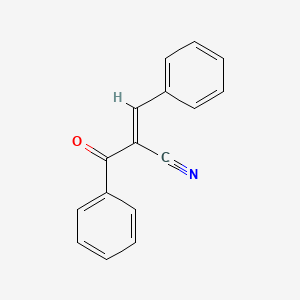
(E)-2-benzoyl-3-phenylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Benzoyl-3-phenylprop-2-enenitrile is an organic compound characterized by its unique structure, which includes a benzoyl group, a phenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-benzoyl-3-phenylprop-2-enenitrile typically involves the reaction of benzaldehyde with phenylacetonitrile in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds via a Knoevenagel condensation, followed by an E-isomer selective crystallization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the E-configuration of the product, which is crucial for its desired properties.
Chemical Reactions Analysis
Types of Reactions: (E)-2-Benzoyl-3-phenylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Benzoylbenzoic acid.
Reduction: 2-Benzoyl-3-phenylprop-2-enamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
(E)-2-Benzoyl-3-phenylprop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-benzoyl-3-phenylprop-2-enenitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions that modify biological molecules. The benzoyl and phenyl groups contribute to the compound’s stability and reactivity, allowing it to interact with enzymes and other proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
(Z)-2-Benzoyl-3-phenylprop-2-enenitrile: The Z-isomer of the compound, which has different physical and chemical properties.
Benzylidenemalononitrile: A structurally similar compound with a different substitution pattern.
Cinnamoyl cyanide: Another related compound with a similar functional group arrangement.
Uniqueness: (E)-2-Benzoyl-3-phenylprop-2-enenitrile is unique due to its E-configuration, which imparts specific reactivity and stability. This configuration is crucial for its applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
20413-05-2 |
|---|---|
Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(E)-2-benzoyl-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C16H11NO/c17-12-15(11-13-7-3-1-4-8-13)16(18)14-9-5-2-6-10-14/h1-11H/b15-11+ |
InChI Key |
VOMBBXQRJHALLY-RVDMUPIBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine](/img/structure/B14166793.png)

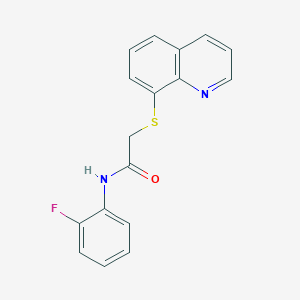
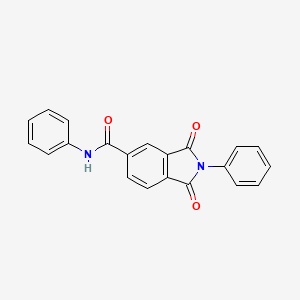
![(E)-N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14166800.png)

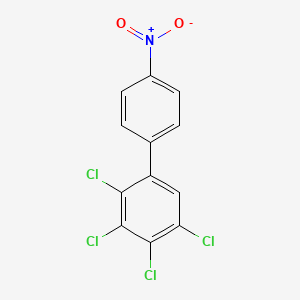
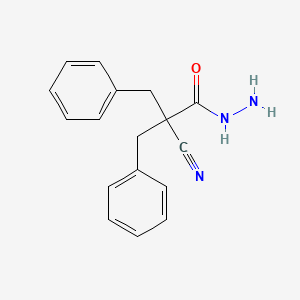
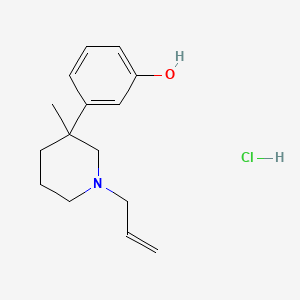
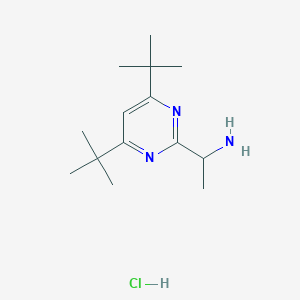
![2-(4-Fluorophenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14166845.png)

![6-Amino-4-cyclohex-2-en-1-yl-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14166857.png)
![4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B14166859.png)
